2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide
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Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methyl group, and a hydrazide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with 3,5-dibromo-4-methylaniline, which undergoes a series of reactions to introduce the hydrazide and other functional groups. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like sodium ethoxide or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce amines .
Scientific Research Applications
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylaniline
- 2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylideneacetohydrazide
Uniqueness
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25Br2N3O |
---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H25Br2N3O/c1-14(2)18-7-5-17(6-8-18)9-15(3)12-26-27-22(28)13-25-19-10-20(23)16(4)21(24)11-19/h5-12,14,25H,13H2,1-4H3,(H,27,28)/b15-9+,26-12+ |
InChI Key |
JMJOZYZHXMTKPU-HHFYFCIWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)C(C)C)/C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C)Br |
Origin of Product |
United States |
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